Sulcotrione

Description

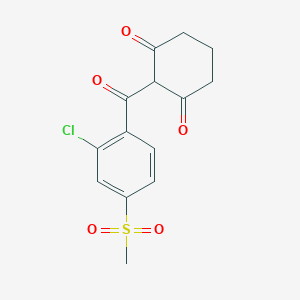

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBTIFWAXVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058230 | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99105-77-8, 114680-61-4 | |

| Record name | Sulcotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanism of Sulcotrione Action in Plants

Elucidation of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Sulcotrione

The primary molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). medchemexpress.comscbt.com This non-heme iron(II)-dependent dioxygenase plays a critical role in the catabolism of tyrosine in virtually all aerobic organisms. scbt.comnih.gov In plants, the reaction catalyzed by HPPD is a crucial step in the biosynthesis of essential molecules. nih.gov

Enzymatic Pathways and Substrate Interactions

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA). scbt.comnih.gov This complex reaction involves the oxygenation of the aromatic ring, oxidative decarboxylation of the pyruvate (B1213749) side chain, and the migration of the resulting acetate (B1210297) side chain. In plants, HGA serves as a precursor for the synthesis of two vital types of molecules: tocopherols (B72186) (Vitamin E) and plastoquinones. nih.gov

This compound functions as a competitive inhibitor of HPPD, meaning it competes with the natural substrate, HPPA, for binding to the active site of the enzyme. medchemexpress.comnih.gov The structural similarity between this compound and a transition state of the HPPA substrate allows it to bind tightly to the Fe(II) center within the active site, effectively blocking the catalytic process. nih.gov This inhibition prevents the formation of homogentisate, thereby halting the downstream production of plastoquinones and tocopherols. scbt.comnih.gov

| Molecule | Role in Pathway |

|---|---|

| 4-Hydroxyphenylpyruvate (HPPA) | Natural substrate of HPPD enzyme. hmdb.ca |

| This compound | Competitive inhibitor of HPPD enzyme. medchemexpress.com |

| Homogentisate (HGA) | Product of the HPPD-catalyzed reaction and precursor to plastoquinone (B1678516) and tocopherols. nih.gov |

Time-Dependent Reversible Inhibition Kinetics on Purified HPPD

Detailed kinetic studies on purified HPPD have revealed that this compound exhibits time-dependent, reversible inhibition. medchemexpress.com This means that the inhibition process does not occur instantaneously but develops over time as the inhibitor binds to the enzyme. While the binding is strong, it is not permanent (covalent), and the inhibitor can dissociate from the enzyme, allowing for potential recovery of enzyme activity. Research indicates that this compound behaves as a slow-binding inhibitor. researchgate.netresearchgate.net This characteristic is often associated with a higher efficacy in vivo, as it leads to a prolonged residence time on the target enzyme. researchgate.netresearchgate.net The inhibition kinetics show that the apparent Michaelis constant (K_M) increases with increasing this compound concentration, a hallmark of competitive inhibition. medchemexpress.com

Downstream Physiological and Biochemical Impacts of HPPD Inhibition

The inhibition of HPPD by this compound sets off a chain reaction of detrimental effects within the plant, primarily stemming from the depletion of essential molecules derived from homogentisate.

Disruption of Carotenoid Biosynthesis and Photobleaching Phenomena

The most visible symptom of this compound action is the bleaching of new plant growth. cas.cz This occurs due to the disruption of carotenoid biosynthesis. nih.gov Plastoquinone, a product of the HPPD pathway, is an essential cofactor for the enzyme phytoene (B131915) desaturase (PDS). nih.gov PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into colored carotenoids like lycopene (B16060) and beta-carotene. nih.gov

Without sufficient plastoquinone, PDS activity is inhibited, leading to an accumulation of the colorless precursor phytoene and a severe deficiency in colored carotenoids. nih.govnih.gov Carotenoids play a crucial photoprotective role in plants by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll (B73375) is left unprotected from high light conditions, leading to its rapid photo-oxidation and the characteristic bleaching or whitening of the plant tissues. cas.cz

| Compound | Function | Impact of this compound |

|---|---|---|

| Phytoene | Colorless precursor in carotenoid biosynthesis. nih.gov | Accumulates due to PDS inhibition. |

| Lycopene | Red-colored carotenoid. nih.gov | Synthesis is blocked. |

| Beta-carotene | Orange-colored carotenoid with photoprotective functions. nih.gov | Synthesis is blocked, leading to photobleaching. cas.cz |

Effects on Plastoquinone Biosynthesis and Photosynthetic Electron Transport

As previously mentioned, this compound's inhibition of HPPD directly halts the synthesis of plastoquinone. scbt.comnih.gov Plastoquinone is a vital mobile electron carrier within the photosynthetic electron transport chain, located in the thylakoid membranes of chloroplasts. researchgate.net It functions by accepting electrons from Photosystem II (PSII) and transferring them to the cytochrome b6f complex. researchgate.net

A reduction in the plastoquinone pool severely hampers the flow of electrons, thereby inhibiting photosynthesis. cas.cznih.gov This disruption in electron transport not only limits the plant's ability to produce energy through photosynthesis but also contributes to the generation of damaging reactive oxygen species, exacerbating the photobleaching effect. researchgate.net

Differential Effects of this compound on Developed versus Developing Plant Tissues

The impact of this compound is most pronounced in developing plant tissues, such as new leaves and meristematic regions. cas.cz This is because these tissues are actively undergoing cell division and expansion, and have a high demand for the products of the HPPD pathway, particularly for the synthesis of new photosynthetic machinery and protective pigments. The characteristic bleaching symptoms are therefore most evident in the new growth that emerges after the herbicide application.

Comparative Analysis of this compound with Other Triketone HPPD Inhibitors

This compound belongs to the triketone class of herbicides, which act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. d-nb.infohep.com.cn This class includes several other commercially important herbicides such as mesotrione (B120641), tembotrione, and bicyclopyrone (B213067), all of which share a common mechanism of action but exhibit differences in their chemical structures and inhibitory potencies. frontiersin.orgauburn.eduontosight.ai The development of many triketone herbicides was inspired by leptospermone, a natural phytotoxin produced by the bottlebrush plant, Callistemon citrinus. wikipedia.orguoguelph.ca

The primary mode of action for these compounds is the inhibition of HPPD, an enzyme critical for the biosynthesis of plastoquinone and tocopherols in plants. ontosight.aivulcanchem.com Inhibition of this enzyme disrupts carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues and eventual death. cas.czmdpi.com The triketone moiety is essential for their herbicidal activity, as the 1,3-diketone group interacts with the Fe(II) ion at the HPPD active site. researchgate.netnih.gov Research has shown that this compound, along with mesotrione and nitisinone, follows a slow, tight-binding inhibition mechanism. researchgate.net

While they share a common target, the specific chemical structures of these inhibitors lead to variations in their effectiveness. This compound is chemically defined as 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione. nih.govherts.ac.uk In contrast, mesotrione is 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, featuring a nitro group instead of a chlorine atom on the benzoyl ring. wikipedia.orgnih.gov Tembotrione possesses a more complex structure: 2-{2-chloro-4-(methanesulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione. wikidata.orgnih.gov Other HPPD inhibitors like bicyclopyrone and topramezone (B166797) belong to different structural families (e.g., pyrazole (B372694) for topramezone) but exert their herbicidal effect through the same enzymatic inhibition. uoguelph.canih.govherts.ac.uk

The following table provides a comparative overview of this compound and other selected triketone HPPD inhibitors.

| Feature | This compound | Mesotrione | Tembotrione | Bicyclopyrone |

| Chemical Class | Triketone / Aroylcyclohexanedione herts.ac.ukherts.ac.uk | Triketone / Aroylcyclohexanedione auburn.eduherts.ac.uk | Triketone / Aroylcyclohexanedione herts.ac.uk | Triketone herts.ac.uk |

| Key Structural Moiety | 2-chloro-4-(methylsulfonyl)benzoyl group nih.gov | 4-(methylsulfonyl)-2-nitrobenzoyl group nih.gov | 2-chloro-4-(mesyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl group nih.gov | 3-{[2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)pyridin-3-yl]carbonyl}bicyclo[3.2.1]oct-3-en-2-one nih.gov |

| Herbicide Resistance Action Committee (HRAC) Class | F2 herts.ac.uk | F2 herts.ac.uk | Not explicitly found | Not explicitly found |

| Inhibition Mechanism | Slow, tight-binding inhibitor of HPPD researchgate.net | Slow, tight-binding inhibitor of HPPD researchgate.net | HPPD inhibitor herts.ac.uk | HPPD inhibitor herts.ac.uk |

| Reported I₅₀ Value | 250 ± 21 nM (Arabidopsis thaliana HPPD) nih.govacs.org | 252 nM (in vitro assay) nih.gov | Not directly comparable data found | Not directly comparable data found |

Environmental Fate and Transformation of Sulcotrione

Degradation Pathways of Sulcotrione in Environmental Compartments

The breakdown of this compound in the environment follows distinct pathways, primarily categorized as abiotic and biotic degradation. These processes lead to the formation of various transformation products, each with its own environmental behavior.

Abiotic degradation of this compound is significantly driven by sunlight (photodegradation) and water (hydrolysis). These processes can occur on plant surfaces, in water bodies, and in the soil.

Sunlight plays a significant role in the transformation of this compound after its application. Studies have shown that this compound is rapidly photodegraded on plant foliage. publish.csiro.auresearchgate.net One hour after being sprayed on maize leaves, approximately 10% of the active ingredient is transformed by the action of solar light. publish.csiro.au The day after spraying, as much as 90% of the initially detected this compound can disappear. publish.csiro.au The degradation kinetics generally follow a first-order reaction, with photolysis half-lives in aqueous solutions ranging from 3 to 50 hours, depending on factors like water origin, pH, and the presence of dissolved organic matter. nih.gov

The rate of photodegradation is influenced by the surrounding medium. For instance, dissolved organic matter can slow down the photolysis rate, while low concentrations of nitrate (B79036) ions have been observed to have no significant effect. nih.gov The pH of the water also plays a crucial role; photolysis is significantly faster in acidic conditions. researchgate.net

A primary photodegradation pathway for this compound, particularly on plant surfaces and in acidic water, is photocyclization. publish.csiro.auresearchgate.netresearchgate.net This process involves an intramolecular reaction triggered by light, leading to the elimination of a hydrochloric acid (HCl) molecule and the formation of a stable cyclization product. researchgate.net

This main photoproduct has been identified and characterized as xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (often abbreviated as CP or XDD). researchgate.netacs.orgpan.plresearchgate.net On maize leaves, this cyclization product is readily detectable, and its concentration increases as this compound dissipates. publish.csiro.au For example, a day after spraying, this photoproduct can account for 23% of the initial amount of this compound detected. publish.csiro.au

| Photoproduct Name | Abbreviation | Formation Pathway | Environmental Compartment |

|---|---|---|---|

| Xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl | CP / XDD | Intramolecular photocyclization with HCl elimination | Plant foliage, Acidic aqueous systems |

The primary photoproduct, xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl, can undergo further transformation through hydrolysis. acs.orgresearchgate.netnih.gov This reaction breaks down the cyclized structure, yielding two main compounds: 2-hydroxy-4-methylsulfonylbenzoic acid (HMBA) and 1,3-cyclohexanedione (B196179) (CHD). acs.orgresearchgate.netnih.govresearchgate.net

Interestingly, the rate of this hydrolysis can be significantly influenced by biological factors. For instance, the presence of roots from monocotyledonous plants has been shown to enhance the hydrolysis rate of the photoproduct. acs.orgnih.gov The resulting compound, 2-hydroxy-4-methylsulfonylbenzoic acid, is a derivative of salicylic (B10762653) acid, a known plant signaling molecule. acs.orgnih.govresearchgate.net

Hydrolysis is another key abiotic pathway for this compound degradation, particularly in soil and water. nih.govacs.orgtandfonline.com This process involves the cleavage of the this compound molecule, leading to the formation of two primary hydrolysis products: 1,3-cyclohexanedione (CHD) and 2-chloro-4-mesyl benzoic acid (CMBA). nih.govacs.org This hydrolysis pathway is well-documented and is considered a major degradation route in soil. acs.org

Under certain conditions, particularly in soil, a derivative of phenylheptanoic acid (PHD) has also been identified as a degradation product, suggesting an alternative degradation pathway. nih.gov The hydrolysis of this compound itself is a slow process, with estimated half-lives in water ranging from 200 to 400 days, depending on the pH. tandfonline.com

| Product Name | Abbreviation | Formation Condition |

|---|---|---|

| 1,3-cyclohexanedione | CHD | Hydrolysis in soil and water |

| 2-chloro-4-mesyl benzoic acid | CMBA | Hydrolysis in soil and water |

| phenylheptanoic acid derivative | PHD | Special conditions in soil |

Microbial activity is a primary driver of this compound degradation in soil and water. kpu.camdpi.comnih.gov The rate of this biotic degradation can be significant, with half-lives in soil reported to range from 16 to 122 days. tandfonline.com In laboratory studies, the half-life of this compound in soil can be between 45 and 65 days. nih.gov

Soil microorganisms utilize this compound as a source of carbon, leading to its breakdown. researchgate.netresearchgate.net The main dissipation pathway for this compound in soil is mineralization, the complete breakdown of the organic molecule into inorganic substances like carbon dioxide. kpu.ca The degradation process is influenced by soil properties, with amendments of organic matter like fresh manure shown to enhance the mineralization rate. researchgate.net

Several bacterial strains capable of degrading this compound have been isolated from agricultural soils. researchgate.net One identified pathway in pure bacterial cultures primarily involves the formation of 2-chloro-4-mesyl benzoic acid (CMBA), without the accumulation of 1,3-cyclohexanedione (CHD). researchgate.net For example, a Pseudomonas putida strain was found to accumulate CMBA when this compound was the sole carbon source. researchgate.net Another bacterial strain, Bradyrhizobium sp. SR1, was also shown to produce CMBA from this compound and, notably, a transient metabolite identified as hydroxyl-sulcotrione. researchgate.net

In soil environments, two main metabolic pathways have been proposed depending on the pH. researchgate.net At neutral and basic pH, the primary products are CHD and CMBA. researchgate.net However, at acidic pH, another byproduct, 5,7-diketo-7-(2-chloro-4-methylsulfonylphenyl)heptanoic acid, has been observed. researchgate.net

| Process | Key Organisms | Primary Metabolites | Influencing Factors |

|---|---|---|---|

| Mineralization | Soil microorganisms | CO2 | Organic matter content |

| Metabolism | Pseudomonas putida | 2-chloro-4-mesyl benzoic acid (CMBA) | pH, Availability as carbon source |

| Bradyrhizobium sp. SR1 | 2-chloro-4-mesyl benzoic acid (CMBA), hydroxyl-sulcotrione | pH |

Photodegradation Kinetics and Products on Plant Foliage and in Aqueous Systems

Biotic Degradation Processes in Soil and Water Systems

Environmental Persistence and Dissipation of this compound and Its Metabolites

The persistence of this compound and its transformation products in the environment is a key factor in assessing its long-term impact. This is often characterized by its half-life, adsorption characteristics, and mobility in soil.

Half-Life Dynamics in Various Environmental Matrices

The half-life (DT50), the time required for 50% of the initial concentration to dissipate, of this compound varies widely depending on the specific environmental matrix and conditions. Laboratory and field studies have reported a broad range of values, reflecting the compound's variable persistence.

Reported half-life values for this compound can range from as short as 4 days to as long as 144 days. herts.ac.ukumweltprobenbank.denih.govwikidata.org In laboratory studies on two different soil types, half-lives were observed to be between 45 and 65 days. wikipedia.org Another study noted a soil degradation half-life of 25 days under aerobic conditions. herts.ac.uk The variability is often linked to the conditions of the study; for example, in Perpignan soil under dark conditions, a rapid DT50 of 4–7 days was recorded. wikidata.org this compound's persistence is also pH-sensitive, with one report indicating a DT50 of 13 days at pH 4, which increased to 40.9 days at pH 9. herts.ac.uk

| Environmental Matrix | Half-Life (DT50) in Days | Source(s) |

| Soil (General) | 1 - 122 | nih.gov |

| Soil (General) | up to 122 | herts.ac.uk |

| Soil (General) | 4 - 144 | umweltprobenbank.de |

| Soil (Aerobic) | 25 | herts.ac.uk |

| Ghent and Perpignan Soils (Lab) | 45 - 65 | wikipedia.org |

| Perpignan Soil (Dark, Lab) | 4 - 7 | wikidata.org |

| Aqueous (pH 4) | 13 | herts.ac.uk |

| Aqueous (pH 9) | 40.9 | herts.ac.uk |

Adsorption and Sorption Characteristics in Soil Systems

Adsorption to soil particles is a critical process that influences the bioavailability, degradation, and mobility of this compound. Studies have generally found that this compound exhibits moderate affinity for soil components. wikipedia.orgflybase.orgwikipedia.org The adsorption behavior is well-described by the Freundlich relationship, and the isotherms are typically L-type, which signifies a moderate affinity between the herbicide and the soil and a decrease in available adsorption sites as the concentration increases. flybase.orgwikipedia.org

The retention of this compound and its main metabolite, CMBA, is reported to be moderate and similar in behavior. wikipedia.orgwikipedia.org In contrast, the other primary metabolite, 1,3-cyclohexanedione (CHD), is highly adsorbed regardless of the soil type. wikipedia.orgwikipedia.org

The most significant soil property influencing the adsorption of this compound and its metabolites appears to be clay content. wikipedia.orgwikidata.org The adsorption capacity of different soils has been ranked in decreasing order as: Martinique > Belgium > Landes > Perpignan, a trend that correlates with their clay content. wikidata.org The influence of organic matter content and pH on adsorption has been reported as minimal in some studies, although other research suggests that soils with higher organic content exhibit greater adsorption capacity. herts.ac.ukwikipedia.orgwikidata.org

| Compound | Adsorption Behavior | Key Influencing Factor | Source(s) |

| This compound | Moderate retention | Clay Content | wikipedia.orgwikipedia.orgwikidata.org |

| CMBA | Moderate retention | Clay Content | wikipedia.orgwikipedia.orgwikidata.org |

| CHD | High adsorption | Clay Content | wikipedia.orgwikipedia.orgwikidata.org |

Leaching Potential and Mobility in Soil Profiles

The potential for this compound to move through the soil profile and reach groundwater is a significant environmental consideration. Due to its moderate adsorption to soil, several studies have concluded that its leaching potential needs to be carefully evaluated. wikipedia.orgwikipedia.org

A comparative soil column experiment under outdoor conditions directly assessed the mobility of this compound against the herbicide atrazine (B1667683). fishersci.fi Over a two-month period, 14.5% of the applied this compound was leached from the soil columns, compared to only 7% of the applied atrazine. fishersci.fi This result indicates that this compound is a more mobile product than atrazine under these conditions. fishersci.fi Despite this, the Groundwater Ubiquity Score (GUS) index for this compound has been calculated at 1.36, which suggests a low leachability potential. herts.ac.uk This highlights the complexity and context-dependency of assessing leaching risk.

Comparative Environmental Fate Studies with Other Herbicides

Comparing the environmental behavior of this compound with other herbicides provides valuable context for understanding its relative impact.

This compound vs. Mesotrione (B120641): this compound and mesotrione are both triketone herbicides and exhibit broadly similar environmental behavior. wikipedia.org Laboratory studies have concluded that they have comparable degradation and sorption processes in soil, and both have a leaching potential that warrants careful assessment. wikipedia.org However, a study using the bacterial strain Bradyrhizobium sp. SR1 found that it degraded this compound at a rate ten times higher than mesotrione, indicating a greater affinity of the microbial degrading-enzyme system for this compound. herts.ac.uk Both herbicides are acidic, a property that largely determines their environmental fate, and both break down into metabolites. wikipedia.org

This compound vs. Other Herbicide Classes: When compared to a range of other herbicides, this compound's fate shows distinct characteristics. In a study comparing it with glyphosate (B1671968), trifluralin, metazachlor, and metamitron, mineralization was identified as the main dissipation pathway for both this compound and glyphosate. wikipedia.orgnih.gov The half-life of this compound was found to be comparable to that of metazachlor. wikipedia.orgnih.gov A key finding was that this compound, similar to glyphosate and metazachlor, degrades into persistent metabolites. wikipedia.orgnih.gov

This compound vs. Atrazine: In terms of mobility, this compound has been shown to have a higher leaching potential than atrazine. fishersci.fi In soil column experiments, the cumulative amount of this compound residues leached was more than double that of atrazine, suggesting it can move more readily through the soil profile. fishersci.fi

Ecotoxicological Assessment of Sulcotrione and Its Transformation Products on Non Target Organisms

Aquatic Ecotoxicity Studies

The presence of sulcotrione and its byproducts in water bodies raises concerns about their potential impact on aquatic life. Research has focused on understanding these effects on various representative organisms.

Studies on the ecotoxicity of analytical grade this compound have utilized key environmental indicator species, the ciliated protozoan Tetrahymena pyriformis and the bacterium Vibrio fischeri. nih.gov Findings indicate that standard this compound showed no toxic effect on the population growth of T. pyriformis. nih.govbmrb.io However, it did exert a toxic influence on the nonspecific esterase activities within this microorganism. nih.govbmrb.io

In the case of the prokaryote Vibrio fischeri, this compound was found to have a toxic effect on its metabolism. nih.govbmrb.io The toxicity is often measured by the concentration that causes a 50% inhibition of a specific biological function (IC50). For V. fischeri, the EC50 of this compound was determined to be 374 mg/L. thegoodscentscompany.com

In the environment, this compound degrades into several transformation products, with 2-chloro-4-mesylbenzoic acid (CMBA) and a cyclization product (CP) being the most significant. uni.lu Research has consistently shown that these degradation products can exhibit greater toxicity to aquatic microorganisms than the parent this compound molecule. nih.govuni.lu

The cyclization product (CP) is notably more toxic to both Vibrio fischeri and Tetrahymena pyriformis. uni.lu Studies have demonstrated that the toxicity of this compound solutions increases with irradiation time, corresponding to the formation of these photoproducts. thegoodscentscompany.comfishersci.ca The increased toxicity is thought to be primarily driven by the formation of CP and other minor photoproducts. thegoodscentscompany.comfishersci.ca One study reported that the IC50 value for CP towards V. fischeri was approximately 42 mg/L, which is about nine times more toxic than the parent this compound (IC50 = 374 mg/L) and seven times more toxic than its main metabolite CMBA (IC50 = 314 mg/L). herts.ac.uk

**Interactive Table: Toxicity of this compound and its Degradation Products on *Vibrio fischeri***

| Compound | IC50 (mg/L) | Relative Toxicity Compared to this compound |

|---|---|---|

| This compound | 374 | 1x |

| CMBA | 314 | ~1.2x more toxic |

| Cyclization Product (CP) | 42 | ~8.9x more toxic |

Data sourced from Bonnet et al. (2008) as cited in research literature. herts.ac.uk

This evidence underscores the importance of including degradation products in the environmental risk assessment of this compound. uni.lu

When compared with atrazine (B1667683), a widely used triazine herbicide, this compound exhibits a different toxicity profile. nih.gov Studies assessing their effects on representative microorganisms found that the toxicity of this compound was lower than that of atrazine in Tetrahymena pyriformis. nih.govherts.ac.uk Conversely, towards Vibrio fischeri, this compound demonstrated toxicity that was either the same as or greater than that of atrazine. nih.govherts.ac.uk This highlights the species-specific sensitivity to different classes of herbicides.

Interactive Table: Comparative Toxicity of this compound and Atrazine

| Organism | This compound Toxicity vs. Atrazine |

|---|---|

| Tetrahymena pyriformis | Less toxic than Atrazine |

| Vibrio fischeri | Greater than or same as Atrazine |

Source: Bonnet et al. (2008). nih.govherts.ac.uk

Terrestrial Ecotoxicity and Soil Microbiological Impacts

Herbicides applied to crops inevitably reach the soil, where they can interact with a complex web of microorganisms and biochemical processes essential for soil health.

Higher, contaminating amounts of the herbicide have a more pronounced effect, stimulating the proliferation of organotrophic bacteria while inhibiting the growth of fungi. sigmaaldrich.comcdutcm.edu.cn Fungi, particularly those from the phylum Basidiomycota, have shown sensitivity and an inhibitory response to this compound. made-in-china.com In contrast, bacteria belonging to the phyla Actinobacteriota and Bacteroidota were found to be most abundant in soils contaminated with triketone herbicides like this compound. sigmaaldrich.com Research also indicates that while the diversity and structure of the soil bacterial community may be altered by exposure, recovery can be incomplete even after 45 days. labsolu.ca

Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health. The application of this compound has been shown to alter the activity of several key soil enzymes. A significant decrease in the activity of dehydrogenases and urease has been observed following the application of this compound. made-in-china.comsigmaaldrich.com Dehydrogenases, in particular, were identified as being highly sensitive to the herbicide. sigmaaldrich.com

Conversely, the activity of other enzymes, such as acid phosphatase and arylsulfatase, was stimulated by the presence of the herbicide. sigmaaldrich.comcdutcm.edu.cn The activity of β-glucosidase did not show significant changes at recommended doses. sigmaaldrich.com These varied responses indicate that this compound can selectively inhibit or stimulate different microbial metabolic pathways in the soil.

Interactive Table: Summary of this compound's Effect on Soil Enzyme Activities

| Soil Enzyme | Observed Effect |

|---|---|

| Dehydrogenases | Inhibited/Decreased Activity |

| Urease | Inhibited/Decreased Activity |

| Acid Phosphatase | Stimulated/Increased Activity |

| Arylsulfatase | Stimulated/Increased Activity |

| β-glucosidase | No significant change at recommended doses |

Data sourced from Baćmaga et al. (2023). sigmaaldrich.com

Assessment of Detoxification Mechanisms in Environmental Microorganisms

Environmental microorganisms have demonstrated a capacity to degrade this compound, utilizing the herbicide as a source of nutrients for their metabolic processes. mdpi.com This biological degradation is a crucial mechanism for neutralizing pesticides in the soil. mdpi.com Various microbial genera, including Alcaligenes, Pseudomonas, Flavobacterium, Rhodococcus, Aspergillus, and Penicillium, are known to possess remarkable catabolic potential for breaking down such chemical compounds. mdpi.com

The detoxification process in these microorganisms is facilitated by specific enzymes. Bacteria, for instance, may employ oxidoreductases, dioxins, cytochrome P450, carboxylases, and phosphotriesterases to metabolize pesticides. mdpi.com Fungi contribute to this process by using enzymes like oxidases and peroxidases, which alter the molecular structure of the chemicals, often rendering them non-toxic. mdpi.com

Non-Target Plant Responses to this compound Transformation Products

The transformation of this compound in the environment can lead to byproducts that have unexpected effects on non-target plants, including the enhancement of root growth through phytohormone mimicry.

Investigation of Root Growth Enhancement by Specific Photoproducts

Research has revealed a unique environmental transformation pathway where this compound is converted into a compound that promotes plant root growth. acs.orgnih.gov This process involves a sequence of photolysis and hydrolysis. acs.org Initially, this compound undergoes phototransformation, particularly on plant leaves, to form its main photoproduct, a xanthene-1,9-dione derivative (referred to as compound 1 in the study). acs.orgnih.gov

This photoproduct is then subject to hydrolysis, breaking down into 2-hydroxy-4-methylsulfonylbenzoic acid (HMBA) and 1,3-cyclohexanedione (B196179). acs.orgnih.gov Interestingly, the rate of this hydrolysis is significantly accelerated in the presence of the roots of monocotyledonous plants, such as Zea mays (maize). acs.orgnih.gov The resulting HMBA has been shown to enhance root growth, with the extent of this enhancement varying depending on the plant species and the concentration of the compound. acs.orgnih.gov This effect presents a rare case where a xenobiotic pesticide is transformed into a substance with a potentially beneficial impact on plant development. nih.gov

Table 1: Sequential Transformation of this compound

| Step | Initial Compound | Process | Resulting Product(s) | Observed Effect |

|---|---|---|---|---|

| 1 | This compound | Phototransformation (e.g., on plant leaves) | Xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl | Formation of a stable photoproduct. acs.org |

| 2 | Xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl | Hydrolysis (enhanced by monocot roots) | 2-hydroxy-4-methylsulfonylbenzoic acid (HMBA) and 1,3-cyclohexanedione | Root growth enhancement in plants like Zea mays. nih.gov |

Mimicry of Phytohormone Effects by Metabolites

The root-enhancing properties of the this compound metabolite, 2-hydroxy-4-methylsulfonylbenzoic acid (HMBA), are attributed to its ability to mimic the effects of a natural plant hormone. acs.org HMBA is a derivative of salicylic (B10762653) acid, a well-known phytohormone that acts as a critical signaling molecule in plants, regulating various aspects of growth, development, and defense responses. acs.orgnih.govresearchgate.net

By mimicking the physiological effects of salicylic acid, HMBA can trigger a similar signaling cascade within the plant, leading to the observed promotion of root growth. acs.orgresearchgate.net This molecular mimicry explains how a degradation product of a synthetic herbicide can exhibit a positive biological effect on non-target plants, a phenomenon that is not commonly reported. nih.gov The transformation of this compound into a compound that imitates a natural plant messenger highlights the complex and sometimes unexpected consequences of introducing xenobiotics into the environment. acs.org

Mechanisms of Herbicide Resistance to Sulcotrione in Weed Species

Genetic and Molecular Basis of Resistance Evolution

The ability of weeds to survive herbicide applications is rooted in genetic adaptations. These changes can either alter the herbicide's molecular target or prevent the herbicide from reaching its target in a sufficient concentration. labsolu.cawikipedia.org

Target-Site Resistance (TSR) Mechanisms

Target-site resistance involves modifications to the HPPD enzyme, the direct target of sulcotrione, or an increase in the amount of this enzyme within the plant. labsolu.carcsb.org These modifications reduce the herbicide's efficacy at its site of action.

Mutations in the gene encoding the HPPD enzyme can result in an altered protein structure. labsolu.ca These structural changes can decrease the binding affinity of this compound to the enzyme, rendering the herbicide less effective. While resistance to HPPD inhibitors has been relatively slow to evolve, studies have identified specific mutations in the HPPD gene that confer resistance. uni.lu For example, in vitro and in vivo mutagenesis studies in Arabidopsis have pinpointed mutations that significantly increase tolerance to HPPD-inhibiting herbicides. uni.lu However, this mechanism is not universal; investigations into some resistant weed populations, such as certain biotypes of Amaranthus palmeri and Sorghum bicolor resistant to other HPPD inhibitors, did not identify mutations in the HPPD gene, suggesting other mechanisms were responsible for the observed resistance. nih.govherts.ac.uk

An alternative TSR mechanism is the overexpression or amplification of the HPPD gene. labsolu.canih.gov This leads to an abnormally high production of the HPPD enzyme. The increased quantity of the target enzyme effectively dilutes the concentration of the herbicide, allowing a significant portion of the enzyme to remain unbound and functional, thus enabling the plant to survive. nih.govresearchgate.net Research on mesotrione-resistant Amaranthus palmeri has shown that while rapid metabolism is the primary resistance driver, a 4- to 12-fold increase in HPPD gene expression also contributes to the resistance profile. nih.govnih.gov Furthermore, studies in model plants have demonstrated that artificially overexpressing the HPPD gene can lead to increased tolerance to this compound. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching the HPPD enzyme. labsolu.cathegoodscentscompany.com These mechanisms are not related to the herbicide's direct target site and often involve complex, multigenic traits. wikidata.org

One of the most significant NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. researchgate.netresearchgate.net In this process, resistant weeds possess or evolve a greater capacity to metabolize the herbicide into non-toxic or less-toxic compounds before it can inhibit the HPPD enzyme. biotransformer.ca This metabolic breakdown typically occurs in several phases, involving various enzyme families that modify the herbicide molecule. ebi.ac.uk Enhanced metabolism has been identified as the predominant mechanism of resistance to HPPD inhibitors in several broadleaf weed species.

Central to the metabolic detoxification of many herbicides, including this compound, are cytochrome P450 monooxygenases (P450s). researchgate.net These versatile enzymes are key players in the initial phase of herbicide metabolism, often catalyzing oxidation reactions like hydroxylation or dealkylation. ebi.ac.uk Such reactions increase the water solubility of the herbicide, facilitating its subsequent breakdown and sequestration. The involvement of P450s in resistance to HPPD inhibitors has been demonstrated in waterhemp (Amaranthus tuberculatus), where the application of P450 inhibitors like malathion (B1675926) significantly reduced the metabolism of mesotrione (B120641) and restored the herbicide's efficacy. researchgate.net This indicates that elevated P450 activity is a critical factor in conferring metabolic resistance to this class of herbicides.

Interactive Table of Research Findings on Herbicide Resistance Mechanisms

| Resistance Mechanism | Category | Weed Species/Model Organism | Research Finding | Citations |

| HPPD Gene Mutation | TSR | Arabidopsis thaliana | In vivo mutagenesis identified a Y342H mutation in the AtHPPD gene, conferring significant tolerance to HPPD inhibitors. | uni.lu |

| HPPD Gene Overexpression | TSR | Amaranthus palmeri | Resistant populations showed a 4- to 12-fold increase in HPPD gene expression, contributing to mesotrione resistance. | nih.gov |

| HPPD Gene Overexpression | TSR | Arabidopsis thaliana, Tobacco | Artificial overexpression of the HPPD gene resulted in increased tolerance to the triketone herbicide this compound. | nih.gov |

| Metabolic Detoxification | NTSR | Amaranthus tuberculatus | Enhanced oxidative metabolism, rather than target-site alteration, was identified as the primary mechanism for mesotrione resistance. | researchgate.net |

| Role of P450s | NTSR | Amaranthus tuberculatus | P450 inhibitors (malathion, tetcyclacis) significantly reduced mesotrione metabolism in resistant plants, confirming the role of these enzymes. | researchgate.net |

| Lack of HPPD Mutation | TSR | Sorghum bicolor | Sequencing of the HPPD gene in tembotrione-resistant sorghum genotypes revealed no target-site mutations. | herts.ac.uk |

Enhanced Metabolic Detoxification of this compound

Involvement of Glutathione (B108866) S-Transferases in Conjugation

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione to a wide array of electrophilic substrates, including herbicides. plos.orgnih.gov This conjugation increases the water solubility of the herbicide, facilitating its subsequent transport and sequestration into the vacuole, effectively neutralizing its phytotoxic activity. cambridge.orgresearchgate.net

Glycosyltransferase-Mediated Detoxification and Glycosylation

Glycosyltransferases (GTs) are another crucial group of enzymes involved in herbicide detoxification. nih.gov They catalyze the transfer of a sugar moiety, typically glucose, from a donor molecule like UDP-glucose to the herbicide molecule. mdpi.commdpi.com This glycosylation step renders the herbicide more water-soluble and less toxic, marking it for sequestration into the vacuole or cell wall. mdpi.compesticidestewardship.org

Recent studies have provided direct evidence for the role of GTs in this compound resistance. Research on apple (Malus × domestica) identified a specific glycosyltransferase, MdUGT91AJ2, that exhibits high enzymatic activity against this compound. mdpi.comresearchgate.netdntb.gov.ua In vitro and in vivo experiments demonstrated that MdUGT91AJ2 can glycosylate this compound, and its overexpression in plants leads to significantly higher levels of this compound glycosides and enhanced resistance to the herbicide. mdpi.comresearchgate.netdntb.gov.uanih.gov Another study found that the glycosyltransferase UGT91C1 can significantly reduce the toxicity of this compound in Arabidopsis, thereby enhancing its resistance. mdpi.commdpi.com These findings highlight glycosylation as a key metabolic pathway for this compound detoxification in certain plant species.

Altered Herbicide Uptake or Translocation

Reduced absorption or impaired translocation of an herbicide to its target site in the chloroplasts is another effective NTSR mechanism. nih.govcambridge.orgresearchgate.net If a weed can limit the amount of this compound that enters the plant or moves within it, it can prevent a lethal dose from reaching the HPPD enzyme.

Studies investigating mesotrione, another HPPD-inhibiting herbicide, in resistant Palmer amaranth (B1665344) (Amaranthus palmeri) populations found that altered uptake and translocation were not the primary resistance mechanisms. frontiersin.orgnih.gov However, this does not preclude the possibility of its occurrence in other weed species or for this compound specifically. The evolution of transporters that are less efficient at taking up the herbicide or more efficient at exporting it out of the plant could theoretically contribute to resistance. Similarly, modifications in the plant's vascular system that hinder the long-distance movement of this compound from the point of application to the meristematic tissues would also reduce its efficacy. mdpi.com

Sequestration Mechanisms

Once inside the plant cell, herbicides can be sequestered into compartments where they cannot reach their target site, such as the vacuole or the cell wall. researchgate.netpesticidestewardship.org This mechanism effectively isolates the herbicide from the metabolically active parts of the cell. pesticidestewardship.org The conjugation of this compound with glutathione or glucose, as discussed earlier, is often a prerequisite for its transport into the vacuole by specific ATP-binding cassette (ABC) transporters. researchgate.net

The sequestration of glyphosate (B1671968) into the vacuole has been identified as a key resistance mechanism in species like horseweed (Conyza canadensis). mdpi.comacs.org While specific research on this compound sequestration is emerging, the principles are likely similar. The ability of a weed biotype to rapidly sequester this compound, potentially through enhanced transporter activity, would represent a significant resistance advantage.

Characterization of this compound Resistance in Specific Weed Biotypes

The evolution of resistance to HPPD-inhibiting herbicides, including this compound and the closely related mesotrione, has been documented in several economically important weed species.

Table 1: Characterization of HPPD-Inhibitor Resistance in Amaranthus Species

| Weed Species | Herbicide | Level of Resistance (Fold) | Primary Mechanism(s) | Reference |

| Amaranthus tuberculatus (Waterhemp) | Mesotrione | 16 | Metabolic Detoxification | cambridge.org |

| Amaranthus palmeri (Palmer Amaranth) | Mesotrione | 10-18 | Rapid Metabolic Detoxification, Increased HPPD Gene Expression | frontiersin.orgnih.gov |

In a notable case, a waterhemp (Amaranthus tuberculatus) population from Illinois was found to be resistant to herbicides from five different sites of action, including a 16-fold resistance to mesotrione. cambridge.org Research on Palmer amaranth (Amaranthus palmeri) populations from Kansas and Nebraska that are resistant to HPPD inhibitors revealed a multifaceted resistance mechanism. frontiersin.orgnih.gov These resistant biotypes exhibited rapid detoxification of mesotrione, metabolizing over 90% of the herbicide within 24 hours of treatment. frontiersin.orgnih.gov This was coupled with a 4- to 12-fold increase in the expression of the target HPPD gene, an instance of target-site based resistance. frontiersin.orgnih.gov The combination of both non-target-site (metabolic) and target-site resistance mechanisms can lead to high levels of resistance that are particularly challenging to manage.

Implications of Resistance Mechanisms for Weed Management Strategies

The diverse and complex mechanisms of this compound resistance have significant implications for the development of sustainable weed management programs. croplife.org.au Relying solely on a single herbicide or mode of action is a recipe for the rapid evolution of resistance. croplife.org.au

Key implications and management strategies include:

Diversification of Herbicide Modes of Action: The presence of metabolic resistance, which can confer cross-resistance to multiple herbicides, underscores the critical need to rotate and mix herbicides with different modes of action. growiwm.orgmdpi.com For instance, in a three-year crop rotation, using up to 10 different active ingredients from seven herbicide groups has shown to be effective in managing multiple-herbicide-resistant waterhemp. ontariograinfarmer.ca

Integrated Weed Management (IWM): A multi-pronged approach that combines chemical control with cultural and mechanical practices is essential. growiwm.orgresearchgate.net This includes practices like crop rotation, use of cover crops, tillage, and preventing weed seed production and dispersal. growiwm.orgontariograinfarmer.ca

Use of Full Labeled Rates: Applying herbicides at the recommended rates is crucial to maximize efficacy and minimize the selection of partially resistant individuals. croplife.org.au

Scouting and Early Detection: Regular monitoring of fields helps in the early identification of resistant weed patches, allowing for targeted and timely interventions before the problem becomes widespread. epa.gov

Understanding the Resistance Mechanism: Characterizing the specific resistance mechanism(s) in a weed population can inform the selection of the most effective alternative herbicides. For example, if resistance is primarily metabolic, herbicides that are not detoxified by the same enzymatic pathway should be chosen. croplife.org.au

Analytical Methodologies for Sulcotrione Detection and Quantification in Environmental and Biological Matrices

Mass Spectrometric Approaches in Sulcotrione Research

Application of Isotope Labeled Internal Standards for Quantification Accuracy

The accurate quantification of this compound in complex environmental and biological matrices is frequently challenged by matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that effectively mitigates these issues, providing high accuracy and precision. youtube.comwikipedia.org This method involves the addition of a known quantity of an isotope-labeled internal standard (ILIS) to the sample prior to extraction and analysis. wikipedia.org

The ILIS is a version of the this compound molecule where one or more atoms (typically Carbon-12 or Hydrogen-1) are replaced with their heavier stable isotopes (e.g., Carbon-13 or Deuterium). hpst.cz Because the ILIS is chemically identical to the native this compound (analyte), it exhibits the same behavior during sample preparation, extraction, and chromatographic separation. hpst.cznih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the ILIS.

During mass spectrometry analysis, the analyte and the ILIS are separated from matrix components but typically co-elute. The mass spectrometer, however, can distinguish between them based on their mass difference. nih.gov Quantification is then based on the ratio of the signal response of the native analyte to that of the known amount of the added ILIS. youtube.com This ratio remains constant regardless of extraction efficiency or matrix-induced signal suppression, leading to highly reliable and accurate results. hpst.czresearchgate.net Research on the analysis of other pesticides in complex matrices like red wine and maize has demonstrated that using multiple isotope-labeled internal standards can yield excellent average recoveries (85.4%–117.9%) and low relative standard deviations (0.5%–6.1%). hpst.cznih.gov While the specific synthesis of a ¹³C- or D-labeled this compound standard is a specialized process, its use in a validated LC-MS/MS method represents the gold standard for trace-level quantification. researchgate.net

Table 1: Advantages of Using Isotope Labeled Internal Standards (ILIS) in this compound Analysis

| Advantage | Description | Reference |

|---|---|---|

| Correction for Matrix Effects | Compensates for ion suppression or enhancement caused by co-eluting matrix components, a common issue in LC-MS/MS analysis. | hpst.czresearchgate.net |

| Correction for Analyte Loss | Accounts for analyte losses during the entire analytical process, including extraction, cleanup, and injection. | nih.gov |

| Improved Precision and Accuracy | Significantly reduces measurement uncertainty, with potential improvements from 5% down to 1% or better. | wikipedia.org |

| Enhanced Method Robustness | Makes the analytical method less susceptible to variations in experimental conditions, such as sample volume and injection volume. | nih.gov |

| Reliable Identification | The co-elution of the labeled standard with the native analyte provides an additional point of confirmation for analyte identity. | nih.gov |

Sample Preparation and Enrichment Techniques (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step for the reliable determination of this compound in environmental and biological samples. This process aims to isolate and concentrate the target analyte from the complex sample matrix and remove interfering substances. Solid Phase Extraction (SPE) is a widely adopted and highly efficient technique for this purpose, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.

The SPE procedure for this compound typically involves four main steps: conditioning, loading, washing, and eluting. youtube.com For extracting moderately polar herbicides like this compound from aqueous samples such as surface water or groundwater, a polymeric reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is often employed. researchgate.netnih.gov This type of sorbent is effective at retaining a wide range of compounds and has been used successfully for the enrichment of this compound and mesotrione (B120641) from water samples, achieving recoveries between 94-112%. researchgate.net

For soil samples, an initial extraction with an organic solvent like methanol (B129727) or an acetonitrile/water mixture is required to transfer the this compound from the solid matrix into a liquid phase before it can be further cleaned up and concentrated using SPE. uwyo.edu The selection of the appropriate SPE sorbent and solvents is crucial and must be optimized based on the specific properties of the analyte and the sample matrix to ensure maximum recovery and removal of interferences.

Table 2: Illustrative Solid Phase Extraction (SPE) Protocol for this compound from a Water Sample

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Conditioning | Rinse the SPE cartridge (e.g., 200 mg Oasis HLB) sequentially with 5 mL of methanol followed by 5 mL of ultrapure water. | To activate the sorbent's functional groups and ensure proper interaction with the sample. | youtube.comnih.gov |

| 2. Loading | Pass a 300-500 mL water sample (acidified to pH ~3) through the cartridge at a slow, steady flow rate. | To adsorb the this compound molecules from the sample onto the SPE sorbent. | youtube.comnih.gov |

| 3. Washing | Rinse the cartridge with 3-5 mL of ultrapure water or a weak organic solvent mixture. | To remove hydrophilic and weakly bound interferences from the sorbent. | youtube.comnih.gov |

| 4. Elution | Elute the retained this compound using a small volume (e.g., 3-5 mL) of a strong organic solvent, such as methanol or a methanol/ethyl acetate (B1210297) mixture. | To desorb the analyte from the sorbent into a clean solution, resulting in a concentrated and purified extract. | youtube.comnih.gov |

Development of Biosensors for this compound Determination

The development of biosensors offers a promising alternative to conventional chromatographic methods for the detection of this compound, providing rapid, sensitive, and potentially portable on-site analysis. researchgate.net Research has focused on exploiting the specific biological target of this compound: the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound is a competitive inhibitor of this enzyme, which is crucial for carotenoid biosynthesis in plants. nih.govresearchgate.net

A novel amperometric biosensor has been specifically designed for the determination of this compound based on the inhibition of HPPD. nih.gov In this system, the HPPD enzyme is immobilized on a screen-printed electrode. The biosensor measures the electrochemical oxidation of homogentisic acid (HGA), the product of the reaction catalyzed by HPPD. nih.gov When this compound is present in a sample, it binds to the enzyme, inhibiting its activity and causing a measurable decrease in the HGA production and, consequently, a decrease in the amperometric signal. This change in signal is proportional to the concentration of this compound in the sample.

This enzyme-inhibition-based approach provides high specificity and remarkable sensitivity. A reported amperometric biosensor demonstrated a very low limit of detection (LOD) and a wide dynamic range for this compound, making it suitable for environmental monitoring where trace levels of the herbicide are expected. nih.gov Other biosensor formats, such as immunosensors that utilize the specific binding between an antibody and this compound, also represent a viable area of development for creating highly selective analytical tools. researchgate.netresearchgate.netscribd.com

Table 3: Performance Characteristics of an Amperometric HPPD-Inhibition Biosensor for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Principle | Competitive inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). | nih.gov |

| Transduction Method | Amperometry, measuring the electrochemical oxidation of homogentisic acid at +0.1 V. | nih.gov |

| Inhibition Constant (KI) | 1.11 x 10-8 M | nih.gov |

| Dynamic Range | 5.0 x 10-10 M to 5.0 x 10-6 M | nih.gov |

| Limit of Detection (LOD) | 1.4 x 10-10 M (equivalent to ~0.05 µg/L) | nih.gov |

Formulation Science and Application Efficacy Research for Sulcotrione

Influence of Adjuvants on Sulcotrione Efficacy and Spray Solution Properties

Adjuvants are substances added to a herbicide formulation or tank-mix to improve the herbicide's performance. herts.ac.uk Their effects are multifaceted, influencing the spray liquid's physical properties, its interaction with the plant surface, and its subsequent absorption and translocation within the plant. nih.gov

Effects on Contact Angle and Surface Tension of Spray Droplets

The ability of a spray droplet to adhere to and spread across a leaf surface is critical for herbicide efficacy and is governed by the liquid's surface tension and the resulting contact angle with the leaf. researchgate.net High surface tension can cause droplets to bounce off or remain as beads on the leaf, providing poor coverage. Adjuvants, particularly surfactants, are added to reduce surface tension and the contact angle. researchgate.netresearchgate.net

Research has demonstrated that adding adjuvants to this compound spray solutions significantly reduces both surface tension and contact angle. researchgate.netmdpi.com In one study, the surface tension of a reduced-rate this compound solution was 51.5 mN/m. The addition of a methylated rapeseed oil (MSO) adjuvant lowered it to 29.8 mN/m, while two different non-ionic surfactants (NIS 1 and NIS 2) reduced it to 21.2 mN/m and 28.1 mN/m, respectively. mdpi.com This reduction in surface tension leads to better wetting and spreading of the spray droplets on the leaf surface. nih.gov While a lower contact angle generally indicates better coverage, it doesn't always translate directly to the highest herbicidal effectiveness, as factors like droplet evaporation rate also come into play. mdpi.com

Table 1: Effect of Adjuvants on Surface Tension of this compound Spray Solutions mdpi.commdpi.com

| Treatment | Surface Tension (mN/m) |

| This compound (Full Rate) | 42.0 |

| This compound (Reduced Rate) | 51.5 |

| This compound (Reduced Rate) + MSO | 29.8 |

| This compound (Reduced Rate) + NIS 1 | 21.2 |

| This compound (Reduced Rate) + NIS 2 | 28.1 |

Data sourced from a study evaluating this compound with various adjuvants in a neutral pH solution.

Role of Adjuvants in Herbicide Absorption and Retention

Beyond improving surface coverage, adjuvants play a crucial role in the retention of spray droplets and the absorption of the active ingredient into the plant. nih.gov By lowering surface tension, surfactants in adjuvant formulations increase the retention of droplets on the leaf. researchgate.net Penetrants, which include vegetable oils and their methylated esters (MSO), enhance the movement of the herbicide through the waxy cuticle and cell walls of the plant. researchgate.net

Adjuvants can significantly improve the performance of herbicides, allowing for higher efficacy even at reduced application rates. herts.ac.uknih.gov They help overcome barriers that limit the herbicide's access to the plant's interior, leading to increased uptake and translocation to the target site of action. nih.govcrodaagriculture.com The selection of an appropriate adjuvant is critical, as an incorrect choice may not enhance, or could even reduce, the herbicide's performance. nih.gov Systems that combine surfactants with ammonium (B1175870) salts and pH buffers can optimize both retention and absorption for a wide range of herbicides. agropages.com

Impact of Spray Water Quality (pH) on this compound Performance

The quality of the water used as a carrier for herbicide applications, particularly its pH, can have a substantial effect on herbicide performance. cornell.edufao.org this compound is a weak acid herbicide with a pKa of 2.87. mdpi.com The pH of the spray solution affects the herbicide's solubility and the rate at which it is absorbed by the plant. mdpi.commdpi.com

For weak acid herbicides like this compound, an acidic spray solution (low pH) generally improves efficacy. researchgate.netcornell.edu When the pH of the spray water is below the herbicide's pKa, the active ingredient is less ionized, which can facilitate its uptake through the leaf cuticle. researchgate.netmdpi.com Research has shown that the effectiveness of this compound on barnyard grass increased at a low pH of 4. researchgate.netmdpi.com

The combination of an adjusted, acidic pH and an appropriate adjuvant can be particularly effective. Studies have demonstrated that using a reduced dose of this compound in a low pH solution (adjusted with citric acid) with an MSO adjuvant can achieve a level of weed control comparable to a full dose of the herbicide without these additions. researchgate.netmdpi.com Citric acid is noted not only for reducing the pH but also for sequestering hard water ions that can negatively impact herbicide performance. mdpi.com Conversely, high pH adjusters have not been shown to improve this compound's efficacy. mdpi.com While the response can be variable depending on the weed species, the general trend for HPPD-inhibiting herbicides like this compound is improved performance in acidic spray water. fao.org

Research on Different this compound Formulation Types

The formulation type of a pesticide product dictates its handling, mixing, and application characteristics. This compound is commonly supplied as a suspension concentrate (SC). herts.ac.uk

A suspension concentrate, also known as a flowable, consists of fine, solid particles of the active ingredient suspended in a liquid, typically water. crodaagriculture.com This formulation type has gained popularity because it is easy to handle, is dust-free, and mixes readily with water, which offers advantages over older formulations like wettable powders (WP). crodaagriculture.comnih.gov Commercial formulations of this compound, such as Sulcotrek 500 SC and Sulcogan 300 SC, are examples of this type. mdpi.com

The broader trends in pesticide formulation development focus on creating products that are safer, more effective, and more environmentally friendly. researchgate.netnih.gov This includes:

Replacing older formulation types: A general shift from solvent-based emulsifiable concentrates (EC) and dusty wettable powders (WP) to water-based suspension concentrates (SC) and dry, water-dispersible granules (WDG). nih.gov

Developing novel formulations: Research is ongoing into new formulation types like oil dispersions (OD), suspoemulsions (SE), and micro- and nano-formulations. crodaagriculture.comagropages.comnih.gov These advanced formulations aim to improve stability, targeting, and the controlled release of the active ingredient. nih.gov For instance, a stable oil dispersion formulation has been developed for a tank-mix of nicosulfuron (B1678754) and mesotrione (B120641), another triketone herbicide, indicating potential avenues for future this compound products. surfaplus-is.com

Incorporating adjuvants: Modern formulations often include built-in adjuvants to enhance biological efficacy directly within the product. crodaagriculture.com

While specific comparative studies on different formulation types for this compound are not widely published, the evolution of formulation technology suggests a move towards more advanced, stable, and efficacious delivery systems. nih.govnih.gov

Future Research Trajectories for Sulcotrione

Advancements in Environmental Fate and Ecotoxicology Research

A significant focus of future research will be on deepening our understanding of sulcotrione's environmental journey and its impact on various ecosystems. This involves not only tracking the parent compound but also identifying and assessing its breakdown products.

Comprehensive Assessment of Novel Degradation Products and Their Environmental Fates

While the primary degradation pathways of this compound are relatively understood, the environmental fate and potential toxicity of its various metabolites require more in-depth investigation. nih.govresearchgate.net Research indicates that some degradation products of triketone herbicides can be more toxic than the original molecule. nih.gov For instance, studies on the related herbicide mesotrione (B120641) have shown that its metabolites can have a greater harmful impact on soil microbial communities in the long run. researchgate.net Therefore, a crucial area for future research is the comprehensive identification of all this compound degradation products formed under various environmental conditions (e.g., in soil, water, and through photolysis). researchgate.net

Long-Term and Ecosystemic Level Studies on Environmental Impact

Much of the current ecotoxicological data for this compound is based on short-term, single-species laboratory tests. nih.gov A critical future direction is the implementation of long-term studies that assess the impact of this compound and its degradation products at the ecosystem level. nih.govresearchgate.net This includes investigating its effects on the complex interactions within soil microbial communities, which are vital for nutrient cycling and soil health. soilwealth.com.aubiorxiv.org

Future research should also focus on the impact of this compound in different environmental compartments, such as aquatic and soil ecosystems, considering the influence of various soil types and environmental conditions on its persistence and bioavailability. nih.govresearchgate.net Long-term monitoring studies in agricultural fields where this compound is regularly applied are needed to understand its cumulative effects and the potential for long-term ecological shifts. biorxiv.orgresearchgate.net These studies will help to refine environmental risk assessments and develop more sustainable use practices.

Development of Predictive Models for Environmental Behavior

To better anticipate the environmental fate of this compound, there is a need for the development and refinement of predictive models. researchgate.netfrontiersin.org These models, which can include quantitative structure-activity relationship (QSAR) models, integrate data on the physicochemical properties of this compound and its metabolites with environmental parameters to forecast their transport, degradation, and accumulation in different environmental compartments. nih.govnih.gov

By improving these predictive tools, researchers and regulators can better estimate potential environmental concentrations and identify scenarios that may pose a higher risk. researchgate.netnih.gov This will facilitate more proactive and targeted environmental management strategies, moving beyond reactive monitoring to a more predictive and preventative approach to ensure the safe use of this compound.

Innovations in Herbicide Resistance Management

The increasing incidence of weed resistance to HPPD inhibitors, including this compound, necessitates innovative strategies to maintain their effectiveness. basf.usfrontiersin.org Future research in this area will focus on both the development of new herbicidal compounds and the enhancement of crop resilience.

Discovery of HPPD Inhibitors with Novel Scaffolds to Combat Resistance

The emergence of weed populations resistant to this compound and other triketone herbicides presents a significant challenge to weed management. frontiersin.orgmdpi.com A key area of future research is the discovery and development of new HPPD inhibitors with novel chemical structures or scaffolds. frontiersin.orgmdpi.com By identifying compounds that bind to the HPPD enzyme in a different manner than existing herbicides, it may be possible to overcome current resistance mechanisms.

Computational methods, such as virtual screening and molecular docking, are powerful tools for identifying promising new inhibitor candidates from large chemical databases. frontiersin.orgmdpi.comnih.gov These in silico approaches, combined with traditional high-throughput screening, can accelerate the discovery of herbicides with new modes of action or that are effective against resistant weed biotypes. mdpi.comresearchgate.net The goal is to develop next-generation HPPD inhibitors that provide effective weed control while also possessing favorable environmental and toxicological profiles. mdpi.com

Molecular Breeding and Genetic Engineering for Enhanced Crop Tolerance and Herbicide Detoxification

Alongside the development of new herbicides, enhancing crop tolerance to this compound and other HPPD inhibitors is a vital research avenue. Molecular breeding and genetic engineering techniques offer promising pathways to achieve this. oup.comnih.gov Researchers are working to identify and introduce genes that confer or enhance herbicide tolerance in crops. pnas.orgagronomyjournals.com

One approach involves modifying the crop's own HPPD enzyme to make it less sensitive to the herbicide. google.com Another strategy is to introduce genes that encode enzymes capable of detoxifying the herbicide within the plant. pnas.orgcanada.ca For example, the discovery of genes like HIS1 and HSL in rice, which encode enzymes that can detoxify β-triketone herbicides, opens up possibilities for engineering similar detoxification pathways in other crops. pnas.org By developing crops with enhanced ability to metabolize and inactivate this compound, it is possible to improve crop safety and widen the application window for this herbicide. pnas.orgcanada.ca These genetic approaches, including the use of gene editing technologies like CRISPR-Cas9, will be instrumental in developing the next generation of herbicide-tolerant crops. nih.gov

Refinements in Analytical Methodologies

Future research into this compound necessitates the continued development of sophisticated analytical methodologies. These refinements are crucial for understanding its environmental fate, metabolic pathways, and for ensuring regulatory compliance through precise measurement in various matrices.

Enhanced Sensitivity and Selectivity in Trace Quantification

The detection of this compound and its metabolites at trace levels in environmental samples like water and soil is a key area of ongoing research. Modern analytical techniques are continuously being refined to offer lower detection limits and higher specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the quantification of this compound and other herbicides in surface waters at the nanogram-per-liter (ng/L) level. researchgate.netperkinelmer.com These methods often employ solid-phase extraction (SPE) to enrich the sample, achieving quantification limits between 0.5 and 10 ng/L. researchgate.net The use of isotope-labeled internal standards is critical to overcome matrix effects, such as ion suppression, ensuring reliable and accurate quantification. researchgate.net Similarly, gas chromatography-tandem mass spectrometry (GC-MS/MS) provides enhanced sensitivity and selectivity, which is particularly important for analysis in complex sample matrices. hpst.cz

Electrochemical sensors represent another promising frontier for rapid, sensitive, and cost-effective this compound detection. mdpi.comnih.gov For instance, differential pulse voltammetry using a glassy carbon electrode has been developed for the determination of this compound in river water. researchgate.net Such methods offer a well-defined reduction peak for this compound, with detection limits in the micromolar (µM) range, and represent a sensitive alternative to traditional chromatographic methods. researchgate.net Further development in this area, including the use of modified electrodes with nanomaterials, aims to enhance sensitivity and selectivity even more. mdpi.com

The table below summarizes key analytical techniques and their performance in this compound detection.

| Analytical Technique | Sample Matrix | Typical Limit of Quantification (LOQ) | Key Advantages |

| LC-MS/MS | Surface Water | 0.5 - 10 ng/L researchgate.net | High sensitivity and selectivity, suitable for multi-residue analysis. perkinelmer.com |

| GC-MS/MS | General | Not specified | Enhanced sensitivity and selectivity, especially in complex matrices. hpst.cz |

| Electrochemical Sensors | River Water | 0.05 µM researchgate.net | Rapid, cost-effective, portable for on-site applications. mdpi.comnih.gov |

Integration of Advanced Omics Technologies for Comprehensive Metabolic Profiling